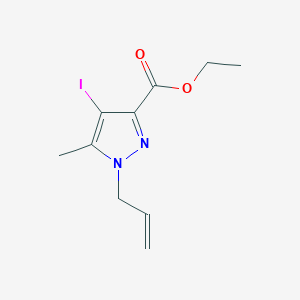

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Description

Introduction to Pyrazole Derivatives and Ethyl 1-Allyl-4-Iodo-5-Methyl-1H-Pyrazole-3-Carboxylate

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms (C₃H₄N₂), serves as a versatile scaffold due to its ability to undergo diverse functionalization. This compound features a 1H-pyrazole core substituted with an allyl group at N1, iodine at C4, methyl at C5, and an ethyl carboxylate at C3. These substituents collectively influence the compound’s electronic distribution, steric accessibility, and potential as an intermediate in cross-coupling reactions or drug discovery.

Structural Significance of Pyrazole-Based Compounds in Organic Chemistry

The pyrazole ring’s resonance-stabilized structure enables unique reactivity patterns. Its two nitrogen atoms act as hydrogen-bond acceptors and donors, facilitating interactions with biological targets or catalytic metal centers. In this compound, the substituents introduce distinct effects:

- Allyl Group (N1): Enhances steric bulk and provides a site for further functionalization via olefin metathesis or radical reactions.

- Iodo Substituent (C4): Serves as an electron-withdrawing group, polarizing the ring and enabling Suzuki-Miyaura or Ullmann-type cross-couplings.

- Methyl Group (C5): Contributes to steric shielding, potentially stabilizing the molecule against metabolic degradation.

- Ethyl Carboxylate (C3): Improves solubility and offers a handle for hydrolysis or transesterification.

Table 1: Key Substituent Effects in this compound

| Position | Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|---|

| N1 | Allyl | Mild electron-donating | Steric hindrance, cross-coupling site |

| C4 | Iodo | Strong electron-withdrawing | Electrophilic substitution, halogen exchange |

| C5 | Methyl | Electron-donating | Steric stabilization |

| C3 | Ethyl carboxylate | Electron-withdrawing | Solubility enhancement, hydrolysis |

Role of Halogenation in Modulating Pyrazole Reactivity and Applications

Halogenation at the C4 position significantly alters the pyrazole’s electronic landscape. Iodine, with its large atomic radius and polarizability, facilitates:

- Cross-Coupling Reactions: The C–I bond’s moderate strength (≈240 kJ/mol) allows selective activation under palladium or nickel catalysis, enabling aryl-aryl bond formation.

- Electrophilic Aromatic Substitution: Iodine directs incoming electrophiles to meta positions, though steric effects from the allyl and methyl groups may override this trend.

- Non-Covalent Interactions: The iodine atom participates in halogen bonding, which can influence crystal packing or receptor binding in biological systems.

Recent studies highlight iodopyrazoles as intermediates in synthesizing kinase inhibitors and antiviral agents, leveraging their ability to undergo regioselective functionalization.

Positional Isomerism and Substituent Effects in 1H-Pyrazole Derivatives

The positions of substituents on the pyrazole ring critically determine physicochemical properties and reactivity:

- Regioselective Synthesis: Methods such as cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones often yield specific isomers. For example, Katritzky’s benzotriazole-mediated approach enables precise control over substituent placement.

- Electronic Effects of C3 vs. C4 Substitution: A carboxylate at C3 withdraws electron density, deactivating the ring toward electrophilic attack, whereas iodine at C4 further polarizes adjacent positions.

- Steric Considerations: The allyl group at N1 and methyl at C5 create a congested environment, potentially hindering reactions at C5 but favoring transformations at C4.

Table 2: Comparative Reactivity of Pyrazole Substituent Positions

| Position | Common Groups | Reactivity Trends |

|---|---|---|

| N1 | Alkyl, aryl | Governs ring acidity; allyl permits π-orbital interactions |

| C3 | Carboxylate, nitro | Electron-withdrawing; directs electrophiles to C4/C5 |

| C4 | Halogens, nitro | Site for cross-coupling; modulates ring electron density |

| C5 | Methyl, halogens | Steric shielding; minor electronic contribution |

Properties

Molecular Formula |

C10H13IN2O2 |

|---|---|

Molecular Weight |

320.13 g/mol |

IUPAC Name |

ethyl 4-iodo-5-methyl-1-prop-2-enylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H13IN2O2/c1-4-6-13-7(3)8(11)9(12-13)10(14)15-5-2/h4H,1,5-6H2,2-3H3 |

InChI Key |

OOHSCIJXVSYBJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1I)C)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an allyl iodide with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate exhibits significant antimicrobial and anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains as well as cancer cell lines. For instance, the compound may act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens or cancer cells, thereby reducing their viability .

Enzyme Inhibition

Similar compounds have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme linked to various neurological disorders. The inhibition of DAO can lead to increased levels of D-amino acids, which may have therapeutic implications in treating conditions such as schizophrenia .

Agrochemicals

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Pyrazole derivatives are known to possess herbicidal and insecticidal properties, making them valuable in crop protection strategies . Studies have highlighted the efficacy of pyrazole compounds in targeting specific pests while minimizing environmental impact.

Material Science

Organic Electronics

In material science, pyrazole derivatives like this compound are investigated for their potential use in organic electronics. Their ability to act as semiconductors or ligands in coordination chemistry opens avenues for developing novel materials with enhanced electronic properties .

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited a notable reduction in cell viability across several cancer cell lines. The compound was tested against breast and colon cancer cells, showing IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Enzyme Interaction

Research published in the Tropical Journal of Pharmaceutical Research explored the interaction between pyrazole derivatives and DAO. The study found that this compound effectively inhibited DAO activity, leading to increased D-serine levels in neuronal cultures. This suggests potential applications in neuropharmacology .

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazole and Triazole Derivatives

The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparative analysis with similar derivatives:

Table 1: Substituent Comparison of Pyrazole/Triazole Carboxylates

Key Observations:

- Halogen vs. Non-Halogen Substituents: The iodine atom in the target compound contrasts with sulfonyl (PhSO₂), hydroxyl (OH), or hydrogen (H) groups in others.

- Allyl vs. Aryl Groups : The allyl group offers unsaturated reactivity (e.g., cross-metathesis or cycloaddition), unlike inert aryl groups in compounds like .

- Triazole vs. Pyrazole Core : Triazole derivatives (e.g., ) exhibit distinct electronic properties due to the additional nitrogen atom, often enhancing metabolic stability in drug design.

Key Observations:

- Iodination Challenges : Introducing iodine requires careful optimization (e.g., electrophilic iodination), whereas chloro or bromo analogs are more straightforward .

- Triazole Synthesis : CuAAC (“click chemistry”) is a high-yield route for triazoles, contrasting with pyrazole synthesis via cyclocondensation .

Crystallographic and Computational Insights

- Crystal Packing : The iodine atom in the target compound may facilitate dense packing via halogen bonds, as seen in related iodo-pyrazoles . In contrast, triazoles with formyl groups (e.g., ) exhibit hydrogen-bonded networks.

- Software Tools : Programs like Mercury (for crystal visualization) and SHELX (for refinement) are critical for analyzing these structures .

Biological Activity

Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a unique compound within the pyrazole family, characterized by its structural features that include an allyl group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Characteristics

- Molecular Formula : C10H13IN2O2

- Molecular Weight : 320.13 g/mol

The presence of the ethyl ester enhances the compound's solubility and reactivity, which is beneficial for various chemical applications.

Structural Similarities

This compound shares structural similarities with several other pyrazole derivatives. The following table outlines some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Methyl-1H-pyrazole-3-carboxylic acid | 25016-20-0 | 0.76 |

| Methyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate | 75092-25-0 | 0.92 |

| 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | 6647-98-9 | 0.75 |

These compounds exhibit varying degrees of biological activity, influenced by their distinct substitution patterns.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various strains . The specific mechanisms of action often involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Pyrazole derivatives have been reported to possess antitumor properties by inhibiting key enzymes and pathways associated with cancer progression. Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole has shown potential as an inhibitor of BRAF(V600E) and EGFR, which are critical targets in cancer therapy . In vitro studies have demonstrated that similar compounds can significantly reduce tumor cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory activity of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole has been observed in various studies. For instance, compounds within this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them candidates for treating inflammatory diseases .

Study on Antimicrobial Efficacy

In a recent investigation, a series of pyrazole derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. Ethyl 1-allyl derivatives exhibited promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Mechanism Investigation

A study focusing on the mechanism of action revealed that Ethyl 1-allyl derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This finding suggests potential applications in developing novel anticancer therapies .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintaining 0–5°C during iodination minimizes side reactions (e.g., diiodination) .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve allylation efficiency, as seen in analogous pyrazole syntheses .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

How does the iodine substituent influence the reactivity of this pyrazole derivative in cross-coupling reactions, and what methodologies are employed to study its catalytic applications?

Advanced Research Question

The iodine atom at the 4-position acts as a versatile leaving group, enabling participation in:

Q. Methodological Insights :

- Kinetic Studies : Monitoring reaction progress via HPLC or in situ NMR to assess iodine’s leaving-group efficiency.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Basic Research Question

Key Techniques :

- ¹H NMR :

- ¹³C NMR :

- Iodine-bearing carbon: δ 90–100 ppm (deshielded due to electronegativity).

- Ester carbonyl: δ 165–170 ppm .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 349.01 (calculated for C₁₀H₁₂IN₂O₂).

Q. Data Interpretation :

- IR spectroscopy confirms ester C=O stretch at ~1720 cm⁻¹ .

In crystallographic studies of this compound, what challenges arise in resolving its molecular structure, and how can software like SHELX or Mercury aid in overcoming these challenges?

Advanced Research Question

Challenges :

- Disorder in Allyl Group : Dynamic rotation of the allyl moiety complicates electron density mapping.

- Heavy Atom Effects : Iodine’s strong X-ray absorption causes anisotropic displacement parameters.

Q. Software Solutions :

Q. Best Practices :

What are the common side reactions or by-products observed during the iodination step of this pyrazole derivative, and how can they be mitigated through experimental design?

Advanced Research Question

Side Reactions :

- Diiodination : Over-iodination at adjacent positions due to excess NIS.

- Oxidative Debris : Iodine-mediated oxidation of the pyrazole ring under prolonged reaction times.

Q. Mitigation Strategies :

Q. Analytical Validation :

What are the known biochemical interactions or inhibitory effects of structurally similar pyrazole carboxylates, and how might these inform research on this compound?

Basic Research Question

Biochemical Insights from Analogues :

- Enzyme Inhibition : Ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis .

- Antimicrobial Activity : Pyrazole esters with halogen substituents disrupt bacterial membrane integrity .

Q. Research Implications :

- Structure-Activity Relationship (SAR) : Modifying the iodine or allyl groups could enhance target selectivity.

- In Vitro Assays : Use LPS-induced macrophage models to screen for anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.